3-Descarbonitrile 3-Acetamido Saxagliptin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Descarbonitrile 3-Acetamido Saxagliptin is a Saxagliptin impurity . It is a potent and selective reversible inhibitor of dipeptidyl peptidase-4, which is being developed for the treatment of type 2 diabetes .
Molecular Structure Analysis
The molecular formula of 3-Descarbonitrile 3-Acetamido Saxagliptin is C18H27N3O3 . The compound has a complex structure with multiple chiral centers .科学的研究の応用
Saxagliptin's Mechanism of Action and Efficacy
Pharmacological Profile and Clinical Efficacy : Saxagliptin enhances insulin secretion and reduces glucagon secretion in a glucose-dependent manner by inhibiting the enzyme DPP-4. This action results in improved glycemic control in patients with type 2 diabetes. Clinical trials have demonstrated saxagliptin's effectiveness as monotherapy or in combination with other antidiabetic medications, including metformin, sulfonylureas, and thiazolidinediones. It has shown consistent improvements in glycated hemoglobin (HbA1c), fasting plasma glucose (FPG), and postprandial glucose (PPG) levels, with a favorable safety profile and minimal risk of hypoglycemia when not used with insulin or sulphonylurea therapy (Dhillon, 2015); (Anderson, Hayes, & Stephens, 2016); (Neumiller & Campbell, 2010).
Pharmacokinetics and Drug Interactions
Absorption and Metabolism : Saxagliptin is rapidly absorbed with oral administration, and its pharmacokinetic profile supports once-daily dosing. It undergoes hepatic metabolism, primarily via cytochrome P450 3A4/5, with its main active metabolite being approximately half as potent as the parent compound. Saxagliptin and its metabolites are excreted via the kidneys. The pharmacokinetics are altered in patients with renal impairment, necessitating dosage adjustments (Golightly, Drayna, & McDermott, 2012).
Clinical Applications Beyond Glycemic Control
Cardiovascular Safety and Efficacy : While the cardiovascular safety of saxagliptin was a concern following the SAVOR-TIMI 53 trial due to an increased risk of hospitalization for heart failure, overall cardiovascular outcomes were neutral. This positions saxagliptin as a viable option for patients with type 2 diabetes, including those with or at risk for cardiovascular disease, provided that patients are carefully selected and monitored (Orime & Terauchi, 2020).
特性
IUPAC Name |
(1S,3S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c19-14(16(23)21-12-2-11(12)3-13(21)15(20)22)17-4-9-1-10(5-17)7-18(24,6-9)8-17/h9-14,24H,1-8,19H2,(H2,20,22)/t9-,10+,11-,12-,13-,14+,17?,18?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGHSWPMUQQJJL-YLZMWHHLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1N(C(C2)C(=O)N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]1N([C@@H](C2)C(=O)N)C(=O)[C@H](C34C[C@H]5C[C@@H](C3)CC(C5)(C4)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Descarbonitrile 3-Acetamido Saxagliptin |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。